

3,4-DMMA hydrochloride as a research chemical

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Compound of Interest

Compound Name: 3,4-DMMA hydrochloride

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An In-Depth Technical Guide to **3,4-DMMA Hydrochloride** for Research Applications

This document serves as a comprehensive technical guide on 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action. This guide covers the chemical properties, pharmacology, safety protocols, and potential experimental workflows related to **3,4-DMMA hydrochloride**.

Introduction

3,4-Dimethoxymethamphetamine, commonly known as 3,4-DMMA, is a synthetic psychoactive substance belonging to the phenethylamine and amphetamine chemical classes.[1] It is a structural analog of the well-known compound 3,4-Methylenedioxymethamphetamine (MDMA), where the methylenedioxy ring of MDMA is replaced by two methoxy groups at the 3 and 4 positions of the phenyl ring.[1] Primarily utilized as a research chemical, 3,4-DMMA is investigated for its interactions with monoamine transporters, offering insights into the structure-activity relationships of amphetamine derivatives.[1][2][3][4] Its pharmacological profile suggests it acts as a monoamine reuptake inhibitor, though with significantly less potency than MDMA.[1][2]

Chemical and Physical Properties

3,4-DMMA hydrochloride is typically supplied as a white crystalline solid or powder.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of experimental applications.[1]



Table 1: Physicochemical Properties of 3,4-DMMA Hydrochloride

Property	Value	Reference
IUPAC Name	1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride	[1]
Formal Name	3,4-dimethoxy-N,α-dimethyl- benzeneethanamine, monohydrochloride	[2]
CAS Number	70932-18-2	[2]
Molecular Formula	C12H19NO2 • HCl	[2]
Molar Mass	245.7 g/mol	[2]
Purity	≥97%	[2]
λтах	203, 230, 279 nm	[2]
Solubility	DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL	[2]
Storage	-20°C	[2]
Stability	≥ 5 years (when stored at -20°C)	[1][2]

Pharmacology Mechanism of Action

3,4-DMMA functions as a competitive inhibitor of monoamine transporters.[1] Its primary mechanism involves blocking the reuptake of serotonin and norepinephrine by binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), respectively.[1][2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to underlie its potential psychoactive effects. It is significantly less potent in its



action compared to MDMA.[1][2] Some sources also suggest it may act as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).[5]

Receptor Binding Profile

The affinity of 3,4-DMMA for monoamine transporters has been quantified through in vitro inhibition assays. The data clearly indicates a higher affinity for SERT over NET.

Table 2: Comparative Monoamine Transporter Inhibition

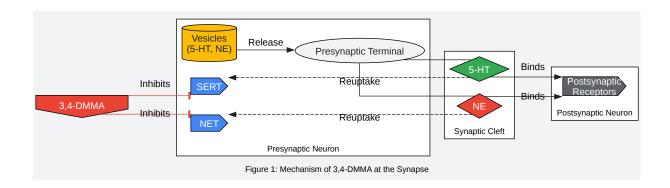
Compound	Transporter	Κι (μΜ)	IC50 (μM)	Reference
3,4-DMMA	SERT	7.7	108.0 ± 1.1	[1]
NET	22.8	253.4 ± 1.2	[1]	
MDMA	SERT	2.5	34.8	[2]
NET	0.6	6.6	[2]	

K_i: Inhibitor constant; a measure of binding affinity. Lower values indicate higher affinity. IC₅₀: Half maximal inhibitory concentration; the concentration of an inhibitor required to block 50% of a biological function.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of 3,4-DMMA on the reuptake of serotonin and norepinephrine at the synaptic cleft.





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Figure 1: Mechanism of 3,4-DMMA at the Synapse

Experimental ProtocolsIn Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a general procedure to determine the IC_{50} values of 3,4-DMMA at SERT and NET using mammalian cell lines stably expressing these transporters.

Materials:

- Mammalian cell lines (e.g., HEK293) expressing human SERT or NET.
- 3,4-DMMA hydrochloride stock solution.
- Radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]Noradrenaline for NET).
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Scintillation fluid and vials.
- Scintillation counter.



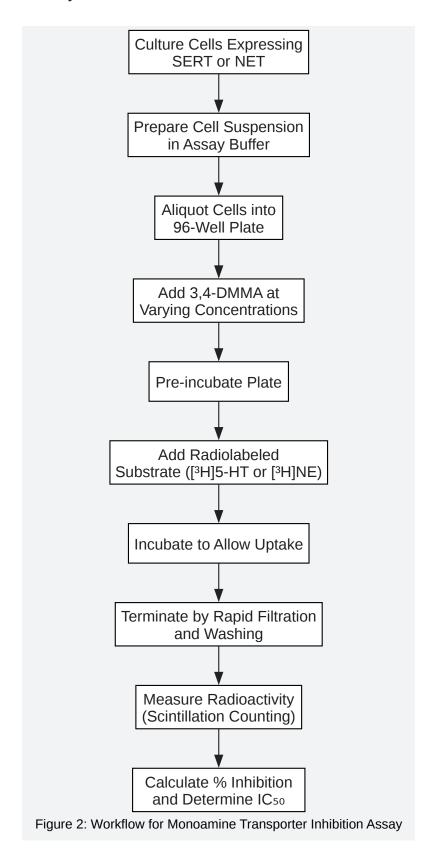
Multi-well plates (e.g., 96-well).

Procedure:

- Cell Culture: Culture the SERT- and NET-expressing cells to confluency in appropriate media.
- Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer to a predetermined concentration.
- Assay Setup:
 - Add cell suspension to each well of a 96-well plate.
 - Add varying concentrations of 3,4-DMMA hydrochloride to the wells. Include control wells
 with no inhibitor (total uptake) and wells with a known potent inhibitor like cocaine or
 MDMA (non-specific uptake).
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
- Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
- Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by rapid filtration through a cell harvester onto filter mats, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
 - Plot the percentage of inhibition against the logarithm of the 3,4-DMMA concentration.



 Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using nonlinear regression analysis.





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Figure 2: Workflow for Monoamine Transporter Inhibition Assay

Safety, Handling, and Disposal

As a research chemical and amphetamine analog, **3,4-DMMA hydrochloride** requires careful handling. The toxicological properties have not been thoroughly investigated, and it should be treated as potentially hazardous.[6]

Table 3: Safety and Handling Precautions



Aspect	Guideline
Hazards	May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[6] Risks typical of amphetamine derivatives include hypertension, hyperthermia, and convulsions.[1]
Personal Protective Equipment (PPE)	Wear a NIOSH-approved respirator, chemical- resistant gloves (inspect before use), safety goggles, and a lab coat.[6]
Handling	Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[6][7] Avoid contact with skin and eyes. [7] Wash hands thoroughly after handling.
Storage	Store at -20°C in a dry, well-ventilated place.[2] Keep the container tightly closed.[7]
First Aid	Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. [6] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a poison center or doctor.[6] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]
Spill	Contain the spill, collect the material, and place it in a chemical waste container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup.[6]
Disposal	Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[8]



Conclusion

3,4-DMMA hydrochloride is a valuable tool for research into the pharmacology of the monoamine system. Its distinct profile as a less potent analog of MDMA allows for detailed investigation of the structural requirements for transporter inhibition. Researchers must adhere to strict safety protocols when handling this compound due to its potential hazards. The experimental guidelines provided herein offer a framework for conducting robust in vitro characterization of its pharmacological activity.

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